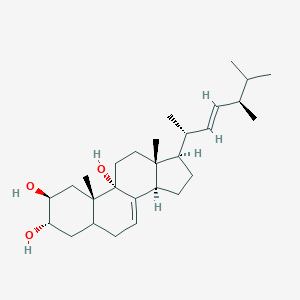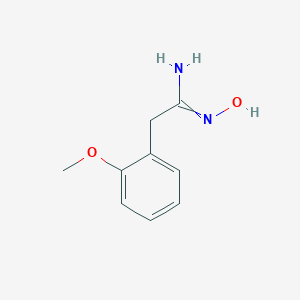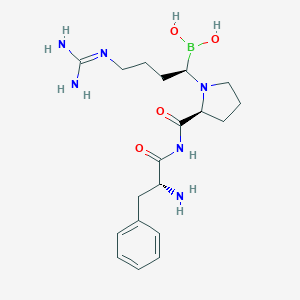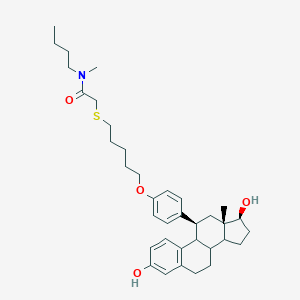![molecular formula C14H18N6O3S B238161 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies, and its unique properties have led to further investigation into its potential applications.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. Additionally, it has been shown to have minimal toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide in lab experiments is its unique properties and potential therapeutic applications. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide involves several steps. One common method involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-propyl-5-amino-1,3,4-tetrazole-5-thiol. The resulting product is then purified to obtain the final compound.
Applications De Recherche Scientifique
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and it has been investigated for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Propriétés
Nom du produit |
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide |
|---|---|
Formule moléculaire |
C14H18N6O3S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H18N6O3S/c1-4-8-20-18-13(17-19-20)16-14(24)15-12(21)11-9(22-2)6-5-7-10(11)23-3/h5-7H,4,8H2,1-3H3,(H2,15,16,18,21,24) |
Clé InChI |
OCFKXQNYQGEHDD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
SMILES canonique |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)






![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)